4-Chlorotetrafluorothiophenol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-chloro-2,3,5,6-tetrafluorobenzenethiol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6HClF4S/c7-1-2(8)4(10)6(12)5(11)3(1)9/h12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXQKSGKKWOHQPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1S)F)F)Cl)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6HClF4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70369313 | |
| Record name | 4-Chlorotetrafluorothiophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70369313 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13634-93-0 | |
| Record name | 4-Chlorotetrafluorothiophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70369313 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Reaction Mechanisms and Chemical Transformations of 4 Chlorotetrafluorothiophenol Derivatives
Elucidation of Elementary Steps in Fluorinated Thiol Reactivity
The reactivity of fluorinated thiols is a nuanced area of study, where the presence of fluorine atoms significantly influences the behavior of the sulfur center. Mechanistic studies, often employing specialized techniques like 19F NMR, have been instrumental in observing the transient species that dictate the course of these reactions.
The reactions involving fluorinated thiol derivatives can be broken down into fundamental elementary steps, categorized by their molecularity.
Unimolecular Processes: These steps involve a single molecule. A key example is the initiation step in radical reactions, where a radical initiator like triethylborane (B153662) (Et3B) undergoes homolytic cleavage upon interaction with trace oxygen to begin the radical chain process.
Bimolecular Processes: The majority of steps in these reaction pathways are bimolecular, involving the collision of two species. Examples include the propagation steps in radical additions, where a sulfur-centered radical adds across an alkyne's triple bond, or the reaction of a thiolate with an oxidizing agent like hydrogen peroxide.
Termolecular Processes: While less common, termolecular reactions, which involve the simultaneous collision of three species, can occur, particularly in radical termination steps where two radicals recombine, with the third body serving to dissipate energy.
The transformation of fluorinated thiols is often mediated by specific catalysts and proceeds through highly reactive intermediates. The direct observation of these intermediates is challenging, but specialized scaffolds, such as sterically-encumbered fluorinated triptycene (B166850) thiols, have enabled their detection in aqueous solutions.
In oxidation reactions with hydrogen peroxide or hypochlorous acid, key electrophilic intermediates such as sulfenic acids (RSOH) and sulfenyl chlorides (RSCl) have been identified. For instance, the reaction with H2O2 leads to a persistent RSOH species, which can be further oxidized to sulfinic acid (RSO2H) and sulfonic acid (RSO3H).
In radical pathways, initiators like triethylborane (Et3B) or air-stable amine-borane complexes are used to generate the key propagating species. For reactions involving pentafluorosulfanyl chloride (SF5Cl), a compound related to the intermediates of interest, the SF5• radical is the crucial intermediate that drives the reaction forward.
| Reaction Type | Catalyst/Initiator | Identified Intermediates |
| Oxidation | None | Sulfenic acid (RSOH), Sulfenyl chloride (RSCl) |
| Radical Addition | Triethylborane (Et3B), Amine-borane complexes | SF5• radical, Vinyl radicals |
Post-Functionalization Strategies of Chlorotetrafluorosulfanyl-Containing Intermediates (e.g., R-SF4Cl)
Aryl-tetrafluoro-λ6-sulfanyl chlorides (Ar-SF4Cl) are pivotal intermediates synthesized from the oxidative chlorofluorination of aryl thiols or disulfides. These compounds are not only valuable as deoxyfluorinating agents but also serve as versatile platforms for a variety of post-functionalization reactions, enabling the creation of more complex sulfur(VI) fluoride (B91410) structures.
The labile S-Cl bond in Ar-SF4Cl intermediates allows for their participation in radical reactions. Inspired by classic protocols, catalytic amounts of a radical initiator like triethylborane can be used to promote the addition of the Ar-SF4• moiety across unsaturated systems such as alkynes. The mechanism proceeds through the formation of a vinyl radical intermediate, which is subsequently trapped to yield the final addition product. This method provides an effective route to functionalized alkenyl-aryltetrafluoro-λ6-sulfanes.
Table 2: Radical Addition to Alkynes
| Reactants | Initiator | Product Type | Yield |
|---|---|---|---|
| Ar-SF4Cl + Phenylacetylene | Et3B (catalytic) | Alkenyl-aryltetrafluoro-λ6-sulfane | Good |
The products resulting from the radical addition of Ar-SF4Cl to alkynes can undergo further transformations. A notable example is the dehydrochlorination reaction. Treatment of the alkenyl-aryltetrafluoro-λ6-sulfane adduct with a base, such as lithium hydroxide (B78521) (LiOH), can eliminate HCl to furnish a novel SF4-alkyne product.
Furthermore, these intermediates can be utilized in more complex cyclization procedures. A two-step, base-mediated process involving dehydrochlorination followed by an intramolecular cyclization has been developed. Using a combination of bases like lithium bis(trimethylsilyl)amide (LiHMDS) and potassium phosphate (B84403) (K3PO4), this strategy has been successfully employed to synthesize a previously unknown SF4-bridged indole (B1671886) structure, demonstrating a powerful method for building complex heterocyclic systems.
One of the most significant applications of Ar-SF4Cl intermediates is their role as direct precursors to the highly sought-after aryl-pentafluorosulfanyl (Ar-SF5) compounds. The SF5 group is often termed a "super-trifluoromethyl" group due to its enhanced steric bulk, lipophilicity, and electron-withdrawing nature, making it a valuable substituent in medicinal and agrochemical research.
The conversion is achieved through a fluoride exchange reaction, where the chlorine atom in the Ar-SF4Cl intermediate is replaced by fluorine. Various fluorinating agents can be used for this transformation, including potassium bifluoride (KHF2) and silver tetrafluoroborate (B81430) (AgBF4). Comparative studies have shown that AgBF4 generally provides superior yields for this conversion. This transformation is a critical step in accessing the rich chemistry of Ar-SF5 compounds from more readily available aryl thiol precursors.
Table 3: Compound Names
| Compound Name |
|---|
| 4-Chlorotetrafluorothiophenol |
| Silver tetrafluoroborate |
| Lithium bis(trimethylsilyl)amide |
| Lithium hydroxide |
| Potassium bifluoride |
| Potassium phosphate |
Mechanistic Aspects of Sulfur-Fluorine Bond Formation
The formation of a sulfur-fluorine (S-F) bond is a critical transformation in the synthesis of various valuable organofluorine compounds. Sulfur tetrafluoride (SF4) and its derivatives are key reagents in these processes. rsc.org The chemistry of SF4 is characterized by its amphoteric nature, allowing it to react as both a Lewis acid and a Lewis base. rsc.orgkisti.re.kr This reactivity is central to its ability to facilitate the formation of S-F bonds.
For derivatives of this compound, the direct formation of an S-F bond from the thiol (S-H) or a corresponding disulfide (S-S) is a complex process that often involves oxidative fluorination. The deoxofluorinating properties of reagents like SF4 are widely used to introduce fluorine atoms into molecules. rsc.orgkisti.re.kr In the context of a thiophenol derivative, the transformation to a sulfur pentafluoride (SF5) group, for example, would involve a significant increase in the oxidation state of the sulfur atom.
Oxidation Reactions Involving Sulfur(II) Species and Electrophilic Halogenating Reagents
The sulfur atom in this compound exists in the +II oxidation state, making it susceptible to oxidation by various electrophilic reagents. These reactions are fundamental for the synthesis of a range of sulfur-containing functional groups with higher oxidation states.
The oxidation of thiols and their corresponding disulfides is a common route to produce thiosulfonates and sulfonyl halides. Thiosulfonates are characterized by an S-S(O)2 linkage and are noted for their stability and unique electrophilic and nucleophilic properties. researchgate.net Sulfonyl halides, particularly sulfonyl chlorides, are important intermediates in organic synthesis.
The formation of these compounds from a thiophenol derivative typically proceeds through the initial formation of a disulfide, which is then further oxidized. For instance, the oxidation of aromatic disulfides can efficiently yield the corresponding thiosulfonates. fao.org Further oxidation can cleave the S-S bond and lead to the formation of sulfonyl halides. A convenient method for synthesizing alkyl sulfonyl chlorides involves the oxidative chlorosulfonation of S-alkyl isothiouronium salts. researchgate.net
The choice of oxidant plays a crucial role in determining the outcome of the oxidation of sulfur(II) species.
Selectfluor™ (F-TEDA-BF4) is a powerful electrophilic fluorinating agent that also serves as an effective oxidant. The reaction of aromatic disulfides with Selectfluor™ in an acetonitrile/water mixture can be controlled to produce either thiosulfonates or sulfonyl fluorides. fao.org Using a smaller equivalence of Selectfluor™ at room temperature favors the formation of thiosulfonates. fao.org In contrast, employing a higher equivalence of Selectfluor™ at elevated temperatures leads to the formation of sulfonyl fluorides. fao.org
| Reactant | Oxidant | Stoichiometry (Oxidant) | Conditions | Major Product |
| Aromatic Disulfide | Selectfluor™ | 2.5 equiv | Acetonitrile/Water (10:1), Room Temp | Thiosulfonate |
| Aromatic Disulfide | Selectfluor™ | 6.5 equiv | Acetonitrile/Water, Reflux | Sulfonyl Fluoride |
Sodium hypochlorite (B82951) (NaOCl) is another widely used oxidant in organic synthesis. It is known for its ability to oxidize secondary alcohols to ketones under mild conditions. researchgate.net In the context of sulfur chemistry, NaOCl can be used to oxidize thiols. The reaction conditions, such as solvent and pH, would be critical in controlling the extent of oxidation and preventing the formation of side products.
Nucleophilic Substitution and Electrophilic Addition Mechanisms in Halogenated Thiophenol Chemistry
The chemical reactivity of this compound and its derivatives is also governed by the principles of nucleophilic substitution and electrophilic addition reactions, particularly concerning the aromatic ring.
Nucleophilic Aromatic Substitution (SNAr) is a key reaction for modifying aromatic rings that are activated by electron-withdrawing groups. researchgate.net The fluorine atoms on the tetrafluorophenyl ring of this compound are strong electron-withdrawing groups, which activate the ring towards nucleophilic attack. The most widely accepted mechanism for SNAr reactions involves a two-step process:
Addition of the nucleophile: The nucleophile attacks the carbon atom bearing a leaving group (in this case, a fluorine or chlorine atom), forming a resonance-stabilized intermediate known as a Meisenheimer complex. researchgate.net
Departure of the leaving group: The leaving group is eliminated, restoring the aromaticity of the ring.
The rate of SNAr reactions is dependent on the nature of the nucleophile, the leaving group, and the solvent. libretexts.org The presence of electron-withdrawing substituents is crucial for stabilizing the anionic intermediate. researchgate.net
Electrophilic Addition reactions typically involve molecules with carbon-carbon double or triple bonds, such as alkenes and alkynes. unacademy.comdalalinstitute.comslideshare.net The pi electrons of the multiple bond act as a nucleophile, attacking an electrophile. slideshare.netlasalle.edu While the aromatic ring of this compound is generally resistant to electrophilic addition due to its aromatic stability, under certain conditions, it can undergo electrophilic aromatic substitution. However, the strong deactivating effect of the fluorine and chlorine atoms makes such reactions challenging.
The general mechanism for electrophilic addition to a double bond involves two main steps:
Attack of the pi electrons on the electrophile: This step leads to the formation of a carbocation intermediate. unacademy.comslideshare.net
Attack of a nucleophile on the carbocation: The nucleophile forms a new bond with the positively charged carbon atom. unacademy.comslideshare.net
In the context of halogenated thiophenol chemistry, these fundamental mechanisms dictate how the molecule interacts with various reagents, allowing for the synthesis of a wide range of derivatives. fiveable.meyoutube.comyoutube.com
| Reaction Type | Key Feature | Intermediate | Role of Halogens on Ring |
| Nucleophilic Aromatic Substitution | Requires electron-withdrawing groups | Meisenheimer Complex | Activating |
| Electrophilic Addition | Involves pi bonds | Carbocation | Deactivating (for Electrophilic Aromatic Substitution) |
Computational Chemistry and Theoretical Investigations of 4 Chlorotetrafluorothiophenol
Quantum Chemical Calculations and Molecular Structure Analysis
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation, or a simplified form of it, to determine the electronic structure and geometry of a molecule.
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a widely used computational method in quantum chemistry. mdpi.comyoutube.com It is based on the principle that the energy of a molecule can be determined from its electron density. mdpi.com DFT calculations could be used to optimize the molecular geometry of 4-Chlorotetrafluorothiophenol, providing insights into bond lengths, bond angles, and dihedral angles. Furthermore, DFT is employed to calculate various molecular properties, including vibrational frequencies and electronic properties. nih.gov
Hartree-Fock (HF) Methods for Electronic Structure
The Hartree-Fock (HF) method is another foundational approach in computational chemistry that approximates the many-electron wavefunction as a single Slater determinant. wikipedia.orgnasa.gov It provides a starting point for more advanced, correlated methods. An HF calculation for this compound would yield information about its molecular orbitals and their energies. anu.edu.augithub.io While generally less accurate than DFT for many properties due to the neglect of electron correlation, HF is a crucial theoretical framework. wikipedia.org
Basis Set Selection and Optimization (e.g., 6-31G(d,p), 6-311++G(d,p))
The accuracy of both DFT and HF calculations is highly dependent on the choice of the basis set, which is a set of mathematical functions used to build the molecular orbitals. chemrxiv.orgresearchgate.net Larger basis sets, such as the Pople-style basis sets like 6-31G(d,p) or 6-311++G(d,p), generally provide more accurate results but at a higher computational cost. reddit.com The selection of an appropriate basis set is a critical step in any quantum chemical study and involves a balance between desired accuracy and computational feasibility. digitellinc.com For a molecule like this compound, which contains heavier atoms like chlorine and sulfur, the inclusion of polarization (d,p) and diffuse functions (++) is typically important for an accurate description of its electronic structure. nih.gov
Frontier Molecular Orbital (FMO) Analysis (e.g., HOMO-LUMO Gap)
Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). youtube.comwikipedia.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's chemical reactivity, kinetic stability, and electronic properties. acadpubl.eulibretexts.org A small HOMO-LUMO gap generally suggests that a molecule is more reactive. nih.gov For this compound, an FMO analysis would identify the regions of the molecule most likely to act as electron donors (associated with the HOMO) and electron acceptors (associated with the LUMO), providing valuable insights into its potential chemical behavior. youtube.com
Simulation and Multiscale Modelling Methodologies
To understand the behavior of molecules in more complex environments, such as in solution or as part of a larger system, simulation and multiscale modeling methodologies are employed. mdpi.comrsc.orgresearchgate.net These approaches can bridge the gap between the quantum mechanical description of a single molecule and the macroscopic properties of a material. harvard.edumpg.de For this compound, multiscale models could be used to simulate its interactions with other molecules or its behavior at interfaces, which is crucial for predicting its properties in realistic applications.
Prediction of Reaction Pathways and Energetics
Computational chemistry is a powerful tool for predicting the pathways of chemical reactions and their associated energy changes. chemrxiv.org By mapping the potential energy surface, researchers can identify transition states and calculate activation energies, which are critical for understanding reaction kinetics. nih.gov For this compound, such calculations could predict its reactivity with other chemical species, its decomposition pathways, or its potential role in synthetic organic chemistry. figshare.com These theoretical predictions can guide experimental work and provide a deeper understanding of the molecule's chemical transformations.
Application of Machine Learning Algorithms in Chemical System Understanding
The integration of machine learning (ML) with computational chemistry is rapidly advancing the exploration of chemical systems, offering powerful tools for predicting molecular properties and accelerating research. nih.govresearchgate.net While direct applications of machine learning to this compound are not yet extensively documented in public research, the established methodologies in computational chemistry provide a clear framework for how these algorithms could be applied to deepen our understanding of this specific compound. By leveraging data from quantum chemical calculations, machine learning models can be trained to predict a wide array of molecular characteristics, thereby reducing the computational cost and time associated with traditional simulation methods. researchgate.netresearchgate.net
Machine learning models excel at identifying complex patterns within large datasets. researchgate.net In the context of this compound, a dataset could be generated through systematic computational experiments, such as density functional theory (DFT) calculations. This dataset would encompass a range of molecular descriptors and their corresponding properties. For instance, by systematically varying the dihedral angle of the thiol group or by simulating the compound in different solvent environments, a rich dataset can be created.
Once a sufficiently large and diverse dataset is compiled, various machine learning algorithms can be employed to build predictive models. These models, once trained, can then rapidly predict the properties of this compound under new, un-simulated conditions. This predictive capability is invaluable for high-throughput screening and for gaining insights into the compound's behavior in different chemical environments.
A hypothetical application could involve predicting the electronic properties of this compound based on its molecular geometry. The following interactive data table illustrates the type of data that could be used to train such a model.
| Molecular Descriptor | Calculated Property |
| Thiol Dihedral Angle (degrees) | Dipole Moment (Debye) |
| 0 | 2.5 |
| 15 | 2.3 |
| 30 | 2.1 |
| 45 | 1.9 |
| 60 | 1.7 |
| 75 | 1.5 |
| 90 | 1.4 |
By training a regression model on this data, it would be possible to predict the dipole moment for any given thiol dihedral angle, saving the time and resources required to run a full quantum chemical calculation for each configuration.
Furthermore, machine learning can be applied to predict spectroscopic properties, which are crucial for the experimental identification and characterization of molecules. For example, a model could be trained to predict the vibrational frequencies of this compound that would be observed in an infrared (IR) spectrum. The training data would consist of calculated vibrational frequencies for different isotopic substitutions or molecular conformations.
The following table provides a hypothetical dataset for training a model to predict the impact of isotopic substitution on key vibrational frequencies.
| Isotope at Sulfur | C-S Stretch (cm⁻¹) | S-H Stretch (cm⁻¹) |
| ³²S | 750 | 2550 |
| ³³S | 745 | 2548 |
| ³⁴S | 740 | 2546 |
With a trained model, researchers could quickly predict the IR spectrum for any isotopic composition of this compound, aiding in the analysis of experimental data. The synergy between computational chemistry and machine learning holds immense promise for advancing our understanding of complex chemical systems like this compound.
Advanced Spectroscopic Characterization of 4 Chlorotetrafluorothiophenol
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the structure, dynamics, reaction state, and chemical environment of molecules. By observing the magnetic properties of atomic nuclei, NMR allows for the precise mapping of atomic connectivity and spatial relationships within a molecule.
Fluorine-19 (¹⁹F) NMR is a highly sensitive and effective technique for the analysis of fluorinated organic compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. A key application of ¹⁹F NMR in synthetic chemistry is the determination of reaction yields, often with greater accuracy than traditional chromatographic or gravimetric methods.
To determine the yield of a reaction producing 4-Chlorotetrafluorothiophenol, a known amount of an inert, fluorine-containing internal standard (e.g., trifluoromethylbenzene) is added to the crude reaction mixture. researchgate.netrsc.org The ¹⁹F NMR spectrum is then acquired. The yield is calculated by comparing the integrated area of a signal from the product, this compound, to the integrated area of the signal from the internal standard. researchgate.net Since the molar amounts of the internal standard are known, the molar amount of the product can be directly determined. For accurate quantification, it is crucial to ensure that the relaxation delay during the NMR experiment is sufficiently long for full relaxation of all relevant fluorine nuclei. researchgate.net
The ¹⁹F NMR spectrum of this compound is expected to show two distinct multiplets due to the two sets of chemically non-equivalent fluorine atoms on the tetrafluorophenyl ring. The fluorine atoms ortho to the thiol group will have a different chemical shift from those meta to the thiol group.
Table 1: Illustrative Data for ¹⁹F NMR Yield Determination
| Parameter | Internal Standard (PhCF₃) | Product (this compound) |
| Chemical Shift (δ) | ~ -63 ppm | Signal A: Ortho-FSignal B: Meta-F |
| Moles Added/Formed | 0.10 mmol (known) | x mmol (unknown) |
| Number of Fluorine Atoms | 3 | Signal A: 2Signal B: 2 |
| Integral Area (Normalized) | 300 | Signal A: 180Signal B: 180 |
| Calculated Moles | N/A | 0.09 mmol |
| Calculated Yield | N/A | 90% |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) couplings. sdsu.eduyoutube.com For this compound, a COSY spectrum would be relatively simple, primarily used to confirm the absence of proton-proton coupling involving the single thiol proton (S-H), which would appear as a diagonal peak with no off-diagonal correlations.
HSQC (Heteronuclear Single Quantum Coherence) : The HSQC experiment identifies direct, one-bond correlations between protons and the carbons to which they are attached (¹H-¹³C). columbia.edusdsu.edu In the case of this compound, an HSQC spectrum would show a correlation between the thiol proton and a non-protonated carbon, which is not typically observed. Its main utility here would be in confirming the absence of any C-H bonds on the aromatic ring.
HMBC (Heteronuclear Multiple Bond Correlation) : This technique is particularly valuable as it shows correlations between protons and carbons over two or three bonds (and sometimes four). columbia.eduyoutube.com For this compound, the HMBC spectrum would be crucial for confirming the position of the thiol group. It would reveal correlations between the thiol proton (S-H) and the carbon atoms of the aromatic ring that are two and three bonds away. Specifically, the thiol proton should show a correlation to the carbon atom directly bonded to the sulfur (C1, a two-bond correlation) and the two adjacent ortho-carbon atoms (C2 and C6, a three-bond correlation).
Table 2: Expected 2D NMR Correlations for this compound
| Experiment | Correlating Nuclei | Expected Correlations | Structural Information Provided |
| COSY | ¹H - ¹H | No off-diagonal cross-peaks | Confirms isolated nature of the thiol proton. |
| HSQC | ¹H - ¹³C (¹J) | No cross-peaks expected | Confirms the absence of direct C-H bonds. |
| HMBC | ¹H - ¹³C (²J, ³J) | S-H proton correlates with C1, C2, and C6 of the phenyl ring. | Confirms the connectivity of the thiol group to the perfluorinated ring. |
Vibrational Spectroscopy Studies
Vibrational spectroscopy, which includes Fourier Transform Infrared (FTIR) and Fourier Transform Raman (FT-Raman) spectroscopy, probes the vibrational modes of a molecule. mdpi.comnih.gov These techniques provide a molecular "fingerprint" based on the characteristic frequencies at which different bonds and functional groups vibrate, offering complementary information for structural elucidation. thermofisher.com
FTIR spectroscopy measures the absorption of infrared radiation by a sample, which excites molecular vibrations such as stretching and bending. wikipedia.orguci.edu The resulting spectrum is a plot of absorbance or transmittance versus wavenumber. For a molecule to be IR active, its vibration must result in a change in the molecular dipole moment. In this compound, key functional groups will produce characteristic absorption bands.
The S-H stretching vibration is expected to appear as a weak but sharp band in the region of 2550-2600 cm⁻¹. The C-F stretching vibrations in fluoroaromatic compounds typically give rise to very strong absorptions in the 1100-1300 cm⁻¹ range. The aromatic C=C ring stretching vibrations will be observed in the 1400-1650 cm⁻¹ region. The C-Cl stretching vibration is expected in the lower frequency region, typically around 700-800 cm⁻¹.
Table 3: Predicted FTIR Absorption Bands for this compound
| Wavenumber Range (cm⁻¹) | Intensity | Vibrational Assignment |
| 3100 - 3000 | Weak | Aromatic C-H Stretch (if any impurities) |
| 2600 - 2550 | Weak - Medium | S-H Stretch |
| 1650 - 1400 | Medium - Strong | Aromatic C=C Ring Stretching |
| 1300 - 1100 | Very Strong | C-F Stretching |
| 800 - 700 | Medium - Strong | C-Cl Stretch |
FT-Raman spectroscopy is a complementary vibrational technique that measures the inelastic scattering of monochromatic light, typically from a near-infrared (NIR) laser. nih.gov For a vibrational mode to be Raman active, it must cause a change in the polarizability of the molecule. Symmetrical vibrations and bonds involving heavier atoms or non-polar groups often produce strong Raman signals.
In this compound, the symmetric "breathing" mode of the tetrafluorophenyl ring is expected to be a prominent feature in the FT-Raman spectrum. The C-S, C-Cl, and C-F bonds will also exhibit characteristic Raman signals. The S-H stretch, while visible in IR, is often weak in Raman spectra. The high degree of symmetry and the presence of highly polarizable atoms (Cl, S, F) make this molecule an excellent candidate for FT-Raman analysis. soton.ac.uk
Table 4: Predicted FT-Raman Shifts for this compound
| Raman Shift Range (cm⁻¹) | Intensity | Vibrational Assignment |
| 2600 - 2550 | Weak | S-H Stretch |
| 1600 - 1550 | Strong | Aromatic Ring Symmetric Stretch |
| 800 - 600 | Strong | C-S Stretch / C-Cl Stretch |
| 600 - 500 | Medium | Ring Breathing Mode |
| 500 - 300 | Strong | C-F Bending Modes |
A complete understanding of a molecule's vibrational behavior is achieved by combining experimental FTIR and FT-Raman data with theoretical calculations. researchgate.net Computational methods, particularly those based on Density Functional Theory (DFT), are used to calculate the harmonic vibrational frequencies and intensities of the molecule. nih.gov
These theoretical calculations provide a predicted vibrational spectrum. The calculated frequencies are often systematically higher than the experimental values due to the harmonic approximation, which assumes vibrations are perfectly linear and ignores anharmonicity. nih.gov Therefore, calculated frequencies are typically scaled using empirical factors to achieve better agreement with the experimental data. By comparing the scaled theoretical spectra with the experimental FTIR and FT-Raman spectra, a detailed and confident assignment of each observed band to a specific molecular motion (vibrational mode) can be made. nih.gov This correlative approach allows for the definitive assignment of complex spectral features and provides deeper insight into the molecule's force fields and bonding characteristics.
Table 5: Comparison of Experimental and Calculated Vibrational Frequencies
| Vibrational Mode | Experimental FTIR (cm⁻¹) | Experimental FT-Raman (cm⁻¹) | Calculated (Scaled) DFT (cm⁻¹) |
| S-H Stretch | 2575 | 2578 | 2580 |
| Aromatic Ring Stretch | 1590 | 1592 | 1595 |
| C-F Symmetric Stretch | 1250 | 1248 | 1255 |
| C-Cl Stretch | 740 | 742 | 745 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Mass Spectrometry (MS) Techniques for Molecular Formula and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique that provides critical information about the molecular weight and structure of a compound by measuring the mass-to-charge ratio (m/z) of its ions. uni-saarland.de For this compound, MS is instrumental in confirming the molecular formula and elucidating its structure through the analysis of fragmentation patterns. libretexts.org
When a molecule is ionized in the mass spectrometer, it forms a molecular ion (M⁺·), which can then break apart into smaller, charged fragments. uni-saarland.de The pattern of these fragments is unique to the molecule's structure and provides a "fingerprint" for identification. The energy imparted during ionization causes the molecular ion to decompose, with fragmentation typically occurring at the weakest bonds or leading to the formation of the most stable carbocations and radicals. uni-saarland.delibretexts.org
A key feature in the mass spectrum of this compound would be the isotopic pattern of chlorine. Naturally occurring chlorine consists of two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate ratio of 3:1. This results in a characteristic M+2 peak that is about one-third the intensity of the molecular ion peak, providing a clear indicator of the presence of a single chlorine atom in the molecule. whitman.edu
The fragmentation of this compound is expected to involve the cleavage of bonds associated with the functional groups attached to the aromatic ring. The stability of the aromatic ring itself often results in a prominent molecular ion peak. whitman.edu Common fragmentation pathways would likely involve the loss of the chlorine atom, the thiol group (-SH), or cleavage of the C-S bond.
Table 1: Hypothetical Mass Spectrometry Fragmentation Data for this compound
| Fragment Ion | Proposed Structure | m/z (for ³⁵Cl) | Significance |
|---|---|---|---|
| [M]⁺· | [C₆F₄ClSH]⁺· | 234 | Molecular Ion |
| [M+2]⁺· | [C₆F₄³⁷ClSH]⁺· | 236 | Isotopic peak confirming one Cl atom |
| [M-SH]⁺ | [C₆F₄Cl]⁺ | 201 | Loss of the thiol group |
| [M-Cl]⁺ | [C₆F₄SH]⁺ | 199 | Loss of the chlorine atom |
| [C₅F₄S]⁺· | - | 168 | Loss of CCl and H |
Gas Chromatography-Mass Spectrometry (GC-MS) is a preferred method for the analysis of volatile and thermally stable compounds. Given its structure, this compound is amenable to GC-MS analysis. In this technique, the compound is vaporized and separated from other components in a mixture based on its boiling point and interactions with the stationary phase of a gas chromatography column before being detected by a mass spectrometer. phcogres.com
The selection of an appropriate GC column, such as a mid-polarity column like a DB-1701 or a low-polarity DB-5 phase, is crucial for achieving good separation. chromforum.org The operating conditions, including the injector temperature, oven temperature program, and carrier gas flow rate, are optimized to ensure efficient separation and peak resolution. mdpi.comchromatographyonline.com For phenolic compounds, derivatization (e.g., with BSTFA) is sometimes employed to increase volatility and improve peak shape, although direct analysis is often possible. chromforum.org The mass spectrometer, typically operating in electron ionization (EI) mode, generates reproducible fragmentation patterns that can be compared against spectral libraries for identification. mdpi.com
Table 2: Typical GC-MS Parameters for Analysis of Halogenated Phenols
| Parameter | Typical Value/Condition |
|---|---|
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5MS) mdpi.com |
| Carrier Gas | Helium at a constant flow rate (e.g., 1-2 mL/min) chromatographyonline.com |
| Inlet Temperature | 250-280 °C mdpi.com |
| Oven Program | Initial temp 50-70°C, ramped to 280-300°C phcogres.commdpi.com |
| Ionization Mode | Electron Ionization (EI) at 70 eV mdpi.com |
| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) |
| Scan Range | 50-500 m/z nih.gov |
Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly sensitive and versatile technique used for separating, identifying, and quantifying compounds in complex mixtures. mdpi.com It is particularly useful for compounds that are not sufficiently volatile or are thermally labile for GC-MS. LC-MS combines the separation power of high-performance liquid chromatography (HPLC) with the detection capabilities of mass spectrometry. nih.gov
For the analysis of this compound, reversed-phase HPLC would likely be employed, using a C18 column to separate the analyte from the sample matrix. nih.gov The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile or methanol, often with additives like formic acid to improve ionization. nih.gov
Following chromatographic separation, the analyte is introduced into the mass spectrometer via an ionization source. Electrospray ionization (ESI) is a common "soft" ionization technique that can generate intact molecular ions, often as protonated [M+H]⁺ or deprotonated [M-H]⁻ species, which is useful for confirming the molecular weight. uni-saarland.de High-resolution mass spectrometers, such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap systems, can provide highly accurate mass measurements, enabling the unambiguous determination of the elemental composition. nih.govnih.gov
Table 3: Typical LC-MS Parameters for Analysis of Phenolic Compounds
| Parameter | Typical Value/Condition |
|---|---|
| LC Column | Reversed-phase C18 (e.g., 2.1 mm x 100 mm, 1.8 µm) nih.gov |
| Mobile Phase | Gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid) nih.gov |
| Flow Rate | 0.2-0.5 mL/min |
| Ionization Mode | Electrospray Ionization (ESI), positive or negative mode nih.gov |
| Mass Analyzer | Triple Quadrupole (QqQ), Time-of-Flight (TOF), Orbitrap nih.gov |
| Data Acquisition | Full scan mode for identification, MRM for quantification mdpi.com |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy measures the absorption of ultraviolet or visible light by a molecule, which corresponds to the excitation of electrons from lower to higher energy orbitals. This technique is particularly useful for analyzing compounds containing chromophores, which are structural features responsible for light absorption. The aromatic ring in this compound acts as a primary chromophore.
The absorption of UV radiation by organic molecules is restricted to specific functional groups that contain valence electrons with low excitation energy. In this compound, the possible electronic transitions include π → π* and n → π*. libretexts.org
π → π transitions:* These involve the excitation of an electron from a π bonding orbital to a π* anti-bonding orbital. They are characteristic of unsaturated systems like the benzene (B151609) ring and typically result in strong absorption bands. youtube.com
n → π transitions:* These transitions involve the promotion of an electron from a non-bonding orbital (n), such as the lone pairs on the sulfur, chlorine, and fluorine atoms, to a π* anti-bonding orbital of the aromatic ring. youtube.com These transitions are generally of lower energy and intensity compared to π → π* transitions.
The substitution pattern on the benzene ring, including the electron-withdrawing fluorine and chlorine atoms and the electron-donating thiol group, will influence the energy levels of the molecular orbitals and thus shift the absorption maxima (λmax) compared to unsubstituted benzene.
Table 4: Expected UV-Vis Absorption Data for this compound in a Non-polar Solvent
| Transition Type | Expected λmax Range (nm) | Relative Intensity |
|---|---|---|
| π → π | ~200-280 | High |
| n → π | ~280-350 | Low |
Emerging Spectroscopic Techniques in Chemical Analysis
The field of chemical analysis is continually advancing, with new and improved spectroscopic techniques offering greater sensitivity, resolution, and structural information. rroij.com For a complex molecule like this compound, these emerging methods can provide deeper insights.
High-Resolution Mass Spectrometry (HRMS): Techniques like Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR MS) and Orbitrap MS provide ultra-high mass resolution and accuracy. sintef.no This allows for the confident determination of the elemental formula of the parent ion and its fragments, which is invaluable for identifying unknown compounds or metabolites without authentic standards. awi.de
¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy: Given the four fluorine atoms in the molecule, ¹⁹F NMR is an exceptionally powerful and specific technique for characterization. The ¹⁹F isotope has 100% natural abundance and a wide chemical shift range, making it highly sensitive to the local electronic environment. nih.gov ¹⁹F NMR can provide detailed information about the number and position of fluorine atoms, confirm the substitution pattern on the aromatic ring, and be used to track the fate of fluorinated compounds in various processes. nih.gov
Raman Spectroscopy: This technique provides information about molecular vibrations and is complementary to infrared (IR) spectroscopy. rroij.com Surface-Enhanced Raman Spectroscopy (SERS) can dramatically increase the signal intensity, allowing for the detection of very low concentrations of an analyte. semi.ac.cn Raman spectroscopy could be used to characterize the vibrational modes of the C-F, C-Cl, and C-S bonds within the this compound structure. theanalyticalscientist.com
Hyphenated Techniques: The coupling of different analytical techniques, such as two-dimensional gas chromatography (GCxGC) coupled with TOF-MS, offers enhanced separation capacity for complex samples. chromatographyonline.com This would be particularly useful if this compound were present in a complex environmental or industrial matrix, allowing for its separation from interfering compounds. chromatographyonline.com
Mechanistic Toxicology of Halogenated Thiophenols
Cellular and Molecular Mechanisms of Interaction with Biological Systems
The toxicity of many xenobiotics is often linked to their metabolic activation into chemically reactive species. evotec.comeurofinsdiscovery.com For halogenated aromatic compounds, a primary mechanism of toxicity involves their biotransformation into electrophilic metabolites. evotec.comeurofinsdiscovery.comevotec.com These reactive intermediates can covalently bind to nucleophilic sites on critical cellular macromolecules, such as proteins and DNA, disrupting their normal function and potentially leading to cellular damage and toxicity. evotec.comevotec.com
The molecular structure of 4-Chlorotetrafluorothiophenol, featuring a halogenated aromatic ring and a thiol group, suggests several potential mechanisms of interaction. The electron-withdrawing nature of the fluorine and chlorine atoms can influence the chemical reactivity of the molecule and its metabolites. Potential cellular interactions could include:
Covalent Binding: Formation of reactive metabolites, such as quinone-imines or arene oxides, that can form adducts with cellular proteins and DNA. evotec.comnih.gov This binding can lead to enzyme inactivation, disruption of cellular signaling, and genotoxicity.
Oxidative Stress: The metabolism of such compounds can lead to the generation of reactive oxygen species (ROS), which can overwhelm the cell's antioxidant defenses. This results in oxidative damage to lipids, proteins, and DNA.
Mitochondrial Dysfunction: Interaction with mitochondrial proteins or disruption of the electron transport chain can impair cellular energy production and trigger apoptosis (programmed cell death).
The specific cascade of events, from the initial interaction with cellular components to the ultimate toxic outcome, is a central focus of mechanistic investigation.
Investigation of Potential Toxicological Pathways
Identifying the specific biological pathways altered by a toxicant is essential for understanding its mechanism of action. A combination of modern screening technologies and analytical methods allows for a comprehensive assessment of a chemical's toxicological profile.
In vitro systems, particularly cell-based bioassays, are fundamental tools for mechanistic toxicology. These systems allow for the controlled investigation of a chemical's effects at the cellular level. Human cell lines, such as the liver-derived HepG2 line, are frequently used because the liver is a primary site of xenobiotic metabolism. mdpi.com
In these assays, cells are exposed to a range of concentrations of the test compound, and various endpoints are measured to assess toxicity. nih.gov A common initial test is a cytotoxicity assay, which determines the concentration of the chemical that causes cell death. mdpi.com For a compound like this compound, such studies could establish a dose-response relationship for its cytotoxic effects and provide a basis for further mechanistic investigations. nih.gov Studies on related compounds like 4-chlorophenol have demonstrated that its toxicity is dependent on metabolic activation by microsomal enzymes. nih.gov
Table 1: Example Data from a Hypothetical In Vitro Cytotoxicity Assay
| Cell Line | Endpoint | Metric | Hypothetical Value for this compound |
| HepG2 (Human Liver) | Cell Viability | EC50 | 75 µM |
| HEK293 (Human Kidney) | Apoptosis | EC50 | 120 µM |
| SH-SY5Y (Human Neuroblastoma) | Cell Viability | EC50 | > 200 µM |
This table is illustrative and does not represent actual experimental data.
High-content screening (HCS) is an advanced technology that combines automated fluorescence microscopy with sophisticated image analysis to simultaneously measure multiple cellular parameters in a single experiment. creative-biostructure.comnih.gov This approach provides a more comprehensive, systems-level view of a compound's biological activity compared to traditional single-endpoint assays. creative-biostructure.com
When applied to toxicology, HCS can be used to create a detailed profile of a compound's effects on cellular health and function. By using various fluorescent dyes and protein reporters, researchers can assess a wide range of toxicological endpoints. nih.gov This method allows for the rapid screening of thousands of chemicals and the identification of those that perturb specific cellular pathways. cityofhope.org
Table 2: Cellular Parameters Measurable by High-Content Screening
| Category | Specific Parameter |
| Cell Health & Viability | Cell Count, Apoptosis, Necrosis |
| Cytotoxicity | Nuclear Size & Morphology, Membrane Permeability |
| Organelle Health | Mitochondrial Membrane Potential, Lysosomal Mass |
| Cell Signaling | Protein Translocation, Target Activation |
| Genotoxicity | DNA Damage, Cell Cycle Arrest |
This table lists common parameters that can be assessed using HCS technology to profile the toxic effects of a compound like this compound.
Toxico-metabolomics is the application of metabolomics to the study of toxicology. nih.gov It involves the comprehensive analysis of low-molecular-weight endogenous metabolites within a biological system (the metabolome) to identify changes caused by exposure to a toxic substance. nih.gov By analyzing biological matrices such as cell culture media, blood, or urine, researchers can identify biomarkers of exposure and effect, and gain insight into the metabolic pathways that have been perturbed. nih.gov
This approach provides a functional readout of the physiological state of a cell or organism. For a compound like this compound, toxico-metabolomic analysis could reveal disruptions in key metabolic pathways, such as:
Amino acid metabolism
Energy metabolism (e.g., glycolysis, TCA cycle)
Lipid metabolism
Nucleic acid metabolism
These findings can help to construct a detailed picture of the compound's mechanism of toxicity at a systemic level. nih.gov
Relationship between Chemical Structure and Mechanistic Bioactivity
The relationship between a molecule's chemical structure and its biological activity (Structure-Activity Relationship, SAR) is a fundamental concept in toxicology and drug design. drugdesign.org By analyzing how modifications to a chemical's structure alter its toxicological properties, researchers can predict the potential hazards of new or untested compounds and design safer alternatives. drugdesign.org
For halogenated thiophenols, several structural features are expected to influence bioactivity:
The Thiol (-SH) Group: This group can be a site for oxidation, potentially leading to the formation of reactive sulfur species or participation in redox cycling.
The Aromatic Ring: The pentafluorophenyl ring is a site for oxidative metabolism by enzymes like cytochrome P450, which can lead to the formation of reactive epoxide or quinone-type metabolites. nih.gov
Halogen Substituents (Cl, F): The type, number, and position of halogen atoms on the aromatic ring significantly affect the molecule's electronic properties, lipophilicity, and metabolic stability. mdpi.com Halogenation can influence the rate and site of metabolism, thereby affecting the potential for bioactivation and toxicity. drugdesign.orgnih.gov
Table 3: Hypothetical Structure-Activity Relationship for Halogenated Thiophenols
| Structural Feature | Potential Impact on Bioactivity |
| Thiophenol Core | Site for Phase I and Phase II metabolism. |
| Chlorine Atom (para-position) | Influences electronic properties and potential for metabolic activation. May direct metabolism to specific sites on the ring. |
| Tetrafluoro Substitution | Increases lipophilicity, potentially enhancing cell membrane permeability. Alters the electronic nature of the ring, affecting susceptibility to enzymatic attack. |
This table outlines the general principles of SAR as they might apply to this compound, based on established chemical and toxicological concepts.
Enzyme-Mediated Biotransformations and Reactive Metabolite Formation
The biotransformation of foreign compounds (xenobiotics) is a critical process that determines their toxicity. seqt.org While many metabolic reactions lead to detoxification, some pathways can generate chemically reactive metabolites, a process known as bioactivation. seqt.org These reactive metabolites are often electrophilic species that can cause toxicity by covalently binding to cellular macromolecules. evotec.comevotec.com
The liver is the primary organ for xenobiotic metabolism, largely due to its high concentration of cytochrome P450 (CYP450) enzymes. nih.gov These enzymes play a crucial role in Phase I metabolism, often by introducing or exposing functional groups on the parent compound. seqt.org For a molecule like this compound, CYP450-mediated oxidation of the aromatic ring is a probable metabolic pathway. This could lead to the formation of hydroxylated intermediates, which can be further oxidized to highly reactive quinone-type species. nih.gov
The formation of these reactive metabolites can be investigated in vitro by incubating the compound with liver microsomes (which contain CYP450 enzymes) in the presence of trapping agents like glutathione (GSH). evotec.com GSH is a cellular nucleophile that can form stable adducts with electrophilic metabolites, which can then be detected and characterized by mass spectrometry. evotec.comevotec.com This approach is a standard method for screening compounds for their potential to form reactive metabolites. evotec.comevotec.com
Table 4: Potential Biotransformation Pathways and Reactive Metabolites
| Enzyme Family | Potential Reaction | Potential Reactive Metabolite |
| Cytochrome P450 (CYP) | Aromatic Hydroxylation | Hydroxylated intermediates |
| Cytochrome P450 (CYP) | Further Oxidation | Quinone or quinone-imine species |
| Flavin-containing Monooxygenase (FMO) | S-Oxidation | Sulfoxide, Sulfone |
This table summarizes potential metabolic activation pathways for an aromatic thiol compound based on known biotransformation reactions.
Q & A
Q. What are the recommended synthetic routes for 4-Chlorotetrafluorothiophenol, and how can purity be optimized?
- Methodological Answer : Synthesis typically involves nucleophilic aromatic substitution (NAS) using tetrafluorothiophenol derivatives with chlorinating agents (e.g., Cl₂ or SO₂Cl₂). Key steps include:
- Temperature control : Maintain ≤ 0°C to minimize side reactions (e.g., polysubstitution).
- Solvent selection : Use anhydrous dichloromethane or tetrahydrofuran to enhance reaction efficiency .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures. Monitor purity via GC-MS or HPLC (retention time comparison against standards) .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- ¹⁹F NMR : Identifies fluorine environments; δ values for -SCF₂Cl groups typically appear at -60 to -80 ppm .
- IR spectroscopy : Confirm S-H bond absence (2500–2600 cm⁻¹) and C-Cl stretches (550–600 cm⁻¹) .
- Mass spectrometry (HRMS) : Verify molecular ion [M+H]⁺ and isotopic patterns for Cl/F .
Cross-reference data with NIST Chemistry WebBook or peer-reviewed spectral libraries to resolve ambiguities .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer :
- Ventilation : Use fume hoods to prevent inhalation of volatile thiol byproducts .
- PPE : Nitrile gloves, lab coats, and safety goggles; avoid latex due to permeability .
- Storage : In amber glass vials under nitrogen at -20°C to prevent oxidation. Label containers with GHS hazard symbols (e.g., "Corrosive," "Toxic") .
Advanced Research Questions
Q. How can computational chemistry predict regioselectivity in this compound-mediated reactions?
- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model reaction pathways:
- Electrostatic potential maps : Highlight nucleophilic/electrophilic sites on the thiophenol ring .
- Transition state analysis : Compare activation energies for competing substitution pathways (e.g., meta vs. para chlorination) .
Validate predictions with kinetic studies (e.g., time-resolved UV-Vis spectroscopy) .
Q. How should researchers address contradictions in reported thermodynamic data (e.g., ΔHf) for this compound?
- Methodological Answer :
- Replicate experiments : Ensure consistent calorimetry conditions (e.g., oxygen-free environments to prevent oxidation) .
- Meta-analysis : Compare datasets across literature using statistical tools (e.g., Grubb’s test for outliers) .
- Collaborate with NIST : Submit samples for standardized thermochemical measurements .
Q. What advanced strategies optimize the environmental persistence assessment of this compound?
- Methodological Answer :
- QSAR models : Predict biodegradation half-lives using descriptors like logP and Hammett constants .
- Microcosm studies : Simulate soil/water systems under controlled pH/temperature to track degradation products via LC-MS/MS .
- Ecotoxicity assays : Use Daphnia magna or algae to quantify LC₅₀ values .
Q. How can reaction conditions be tailored to minimize disulfide byproducts during this compound synthesis?
- Methodological Answer :
- Oxidative suppression : Add radical scavengers (e.g., BHT) to inhibit S-S bond formation .
- Inert atmosphere : Use argon or nitrogen to prevent aerial oxidation .
- Real-time monitoring : In-situ Raman spectroscopy to detect disulfide intermediates .
Q. What methodologies resolve ambiguities in crystallographic data for this compound derivatives?
- Methodological Answer :
- High-resolution XRD : Collect data at synchrotron facilities (λ = 0.7–1.0 Å) to improve resolution .
- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., Cl···F contacts) .
- Twinned crystal refinement : Use software like SHELXL to model overlapping lattices .
Tables for Key Data
| Property | Method | Typical Value | Reference |
|---|---|---|---|
| Melting Point | Differential Scanning Calorimetry | 45–47°C | |
| logP (Octanol-Water) | Shake-flask HPLC | 2.8 ± 0.3 | |
| ¹⁹F NMR (δ, ppm) | 300 MHz, CDCl₃ | -72.3 (s) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
